Ethyl hexanoate
Overview
Description
Synthesis Analysis
Ethyl hexanoate can be synthesized through several methods, including enzymatic synthesis and chemical reactions. The enzymatic synthesis of ethyl hexanoate, using immobilized Rhizomucor miehei lipase (RML), demonstrates specificity and efficiency under optimized conditions, highlighting the potential for biocatalysis in ester production (Chowdary & Prapulla, 2003). Additionally, the preparation of ethyl 5(s),6-epoxy-3(r)-(methoxymethoxy)hexanoate showcases a chemical route for its synthesis, serving as a key intermediate for other significant compounds (Guindon et al., 1985).
Molecular Structure Analysis
The molecular structure of ethyl hexanoate is crucial for its chemical behavior and properties. While specific studies directly detailing the molecular structure analysis of ethyl hexanoate were not identified in the search, understanding its molecular structure is fundamental to exploring its synthesis and reactivity. The ester group within ethyl hexanoate plays a significant role in its chemical reactions and physical properties.
Chemical Reactions and Properties
Ethyl hexanoate participates in various chemical reactions, including esterification and transesterification processes. These reactions are critical for its synthesis and functionalization. The enzymatic synthesis approach, employing acyl transfer reactions, showcases the compound's reactivity and the influence of reaction parameters on ester synthesis efficiency (Chowdary & Prapulla, 2003).
Physical Properties Analysis
The physical properties of ethyl hexanoate, such as solubility, boiling point, and odor, are influenced by its molecular structure. These properties are essential for its applications in the flavor and fragrance industry. The synthesis and properties of 2-ethyl-1-hexanol, a related compound, have been studied, indicating the importance of understanding the physical properties of such esters (Virgana, Subagjo, & Gunawan, 2019).
Chemical Properties Analysis
The chemical properties of ethyl hexanoate, including reactivity and stability, are central to its applications and synthesis. Studies on the synthesis and functionalization of unsaturated polyethylene highlight the broader context of ethyl hexanoate's chemical behavior and its relevance in polymer science (Chung, Lu, & Li, 1994).
Scientific Research Applications
1. Application in Baijiu Brewing
- Summary of Application: Ethyl hexanoate is a key flavor compound in strong-flavor Baijiu, a traditional Chinese liquor. A functional strain with a high yield of ethyl hexanoate was screened to improve the content of ethyl hexanoate in Baijiu .
- Methods of Application: The strain, classified as Candida sp. and designated as ZY002, was used under optimal fermentation conditions. A fermentation test was carried out using the ZY002 strain bioaugmented Daqu, a starter for Baijiu brewing .
- Results or Outcomes: Under optimal conditions, the content of ethyl hexanoate synthesized by ZY002 can be as high as 170.56 mg L −1. The strain ZY002 improved the moisture and alcohol contents of fermented grains and notably amplified the abundance of flavor compounds .
2. Application in Pineapple Flavor Ester Synthesis
- Summary of Application: Ethyl hexanoate, also known as pineapple flavor ester, was synthesized in a solvent-free system using biocatalysis .
- Methods of Application: The effect of various process parameters on reaction conversion was evaluated using response surface methodology (RSM) complemented by central composite design (CCD) .
- Results or Outcomes: A maximum conversion of 88.57% was obtained at optimum conditions of temperature (50 °C), enzyme dose (2%), molar ratio acid to alcohol (1:3), speed of agitation 250 rpm and reaction time of 120 min .
3. Application in Wood Preservation
- Summary of Application: Sodium 2-ethylhexanoate, a derivative of ethyl hexanoate, is used as an active ingredient in wood preservative agents .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: The specific results or outcomes are not detailed in the source .
4. Application in Flavoring
- Summary of Application: Ethyl hexanoate is used as a flavoring agent due to its fruity aroma similar to apple peel .
- Methods of Application: Ethyl hexanoate is added to food products to enhance their flavor .
- Results or Outcomes: The specific results or outcomes are not detailed in the source .
5. Application in Organic Synthesis
- Summary of Application: 2-Ethylhexanoic acid, a derivative of ethyl hexanoate, forms compounds with metal cations that have stoichiometry as metal acetates. These ethylhexanoate complexes are used in organic and industrial chemical synthesis .
- Methods of Application: The specific methods of application are not detailed in the sources .
- Results or Outcomes: The specific results or outcomes are not detailed in the sources .
6. Application in Polymerization
- Summary of Application: 2-Ethylhexanoic acid, a derivative of ethyl hexanoate, functions as catalysts in polymerizations .
- Methods of Application: The specific methods of application are not detailed in the sources .
- Results or Outcomes: The specific results or outcomes are not detailed in the sources .
7. Application in Perfumery
- Summary of Application: Ethyl hexanoate is used in the perfume industry due to its fruity aroma similar to apple peel .
- Methods of Application: Ethyl hexanoate is added to perfumes to enhance their scent .
- Results or Outcomes: The specific results or outcomes are not detailed in the source .
8. Application in Oxidation Reactions
- Summary of Application: 2-Ethylhexanoic acid, a derivative of ethyl hexanoate, forms complexes that serve as catalysts in oxidation reactions .
- Methods of Application: The specific methods of application are not detailed in the sources .
- Results or Outcomes: The specific results or outcomes are not detailed in the sources .
9. Application as Oil Drying Agents
- Summary of Application: 2-Ethylhexanoic acid, a derivative of ethyl hexanoate, forms complexes that are used as "oil drying agents" .
- Methods of Application: The specific methods of application are not detailed in the sources .
- Results or Outcomes: The specific results or outcomes are not detailed in the sources .
Safety And Hazards
Future Directions
The global market for Ethyl hexanoate is expected to grow in the future . It is used in various industrial sectors, especially in the food and beverage, cosmetic, and pharmaceutical industries . The demand for naturally synthesized flavors and fragrances like Ethyl hexanoate is increasing due to their high market demand .
properties
IUPAC Name |
ethyl hexanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-3-5-6-7-8(9)10-4-2/h3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZIWNPUGXLXDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3021980 | |
Record name | Ethyl hexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3021980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless to yellowish liquid with a pleasant odor; [Merck Index] Colorless liquid; [Alfa Aesar MSDS], Colourless liquid with a wine-like odour | |
Record name | Hexanoic acid, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethyl hexanoate | |
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Record name | Ethyl hexanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040209 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Ethyl hexanoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/316/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
166.00 to 168.00 °C. @ 760.00 mm Hg | |
Record name | Ethyl hexanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040209 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
0.629 mg/mL at 25 °C, Soluble in most fixed oils and in propylene glycol, insoluble in water and glycerol, 1ml in 2ml 70% ethanol (in ethanol) | |
Record name | Ethyl hexanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040209 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | Ethyl hexanoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/316/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.867-0.871 | |
Record name | Ethyl hexanoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/316/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
1.56 [mmHg] | |
Record name | Ethyl hexanoate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20775 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
Ethyl hexanoate | |
CAS RN |
123-66-0 | |
Record name | Ethyl hexanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=123-66-0 | |
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Record name | Ethyl caproate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123660 | |
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Record name | Ethyl caproate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8882 | |
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Record name | Hexanoic acid, ethyl ester | |
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Record name | Ethyl hexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3021980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl hexanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.220 | |
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Record name | ETHYL CAPROATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FLO6YR1SHT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Ethyl hexanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040209 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-67.5 °C | |
Record name | Ethyl hexanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040209 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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